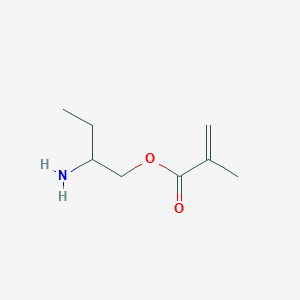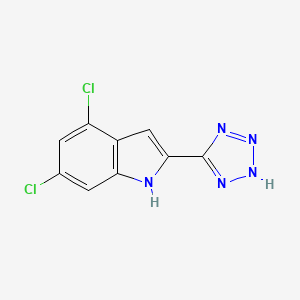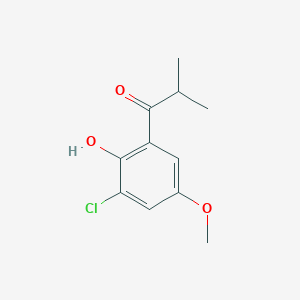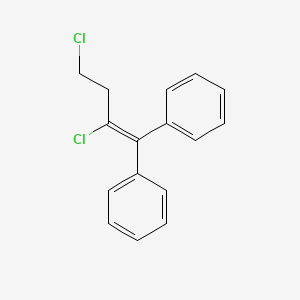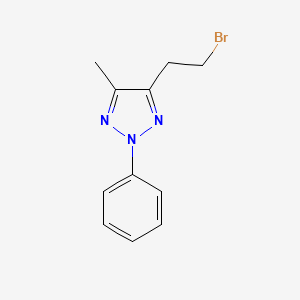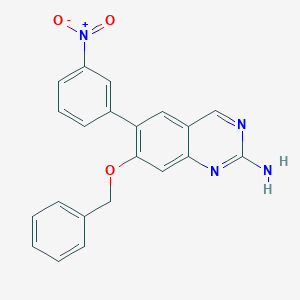
7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzyloxy group at the 7th position, a nitrophenyl group at the 6th position, and an amine group at the 2nd position of the quinazoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: Starting with anthranilic acid, the quinazoline core is formed through cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl chloride and a suitable base.
Nitration: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: 7-(Benzyloxy)-6-(3-aminophenyl)quinazolin-2-amine.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and signaling pathways.
Chemical Biology: It serves as a probe to investigate the function of specific proteins and enzymes in biological systems.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of key cellular pathways, resulting in the desired biological effect, such as the inhibition of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(Benzyloxy)-6-(4-nitrophenyl)quinazolin-2-amine: Similar structure but with a different position of the nitro group.
7-(Benzyloxy)-6-(3-chlorophenyl)quinazolin-2-amine: Similar structure but with a chloro group instead of a nitro group.
7-(Benzyloxy)-6-(3-methylphenyl)quinazolin-2-amine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine is unique due to the specific positioning of the benzyloxy and nitrophenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the nitro group at the 3rd position of the phenyl ring can enhance its electron-withdrawing properties, affecting its interaction with molecular targets and its overall pharmacological profile.
Eigenschaften
CAS-Nummer |
914395-98-5 |
|---|---|
Molekularformel |
C21H16N4O3 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
6-(3-nitrophenyl)-7-phenylmethoxyquinazolin-2-amine |
InChI |
InChI=1S/C21H16N4O3/c22-21-23-12-16-10-18(15-7-4-8-17(9-15)25(26)27)20(11-19(16)24-21)28-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,22,23,24) |
InChI-Schlüssel |
KSDKCXRZNVMBBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C=NC(=NC3=C2)N)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


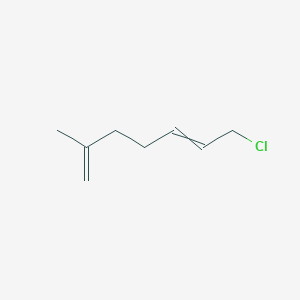
![2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12608878.png)
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
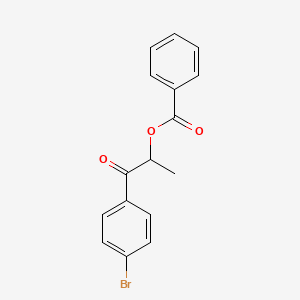
![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B12608907.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)
![L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide](/img/structure/B12608920.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene](/img/structure/B12608923.png)
